

An In-depth Technical Guide to Tert-butyl 3-(benzylamino)piperidine-1-carboxylate

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Compound of Interest

Compound Name: Tert-butyl 3-(benzylamino)piperidine-1-carboxylate

Cat. No.: B063555

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Introduction

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate is a key synthetic intermediate belonging to the class of N-Boc protected 3-aminopiperidines. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the 3-aminopiperidine scaffold in a wide array of biologically active molecules and approved pharmaceuticals.^[1] The strategic placement of the benzylamino group at the 3-position and the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes this molecule a versatile building block for the synthesis of more complex molecular architectures. The Boc group provides a stable yet readily cleavable protecting group, allowing for selective manipulation of the piperidine nitrogen, while the benzylamino moiety offers a site for further functionalization or can be a crucial pharmacophoric element in its own right. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the applications of **tert-butyl 3-(benzylamino)piperidine-1-carboxylate** in the field of medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. While specific experimental data for

tert-butyl 3-(benzylamino)piperidine-1-carboxylate is not extensively reported in peer-reviewed literature, the following table summarizes its known and predicted properties, including data extrapolated from its closely related constitutional isomer, (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.

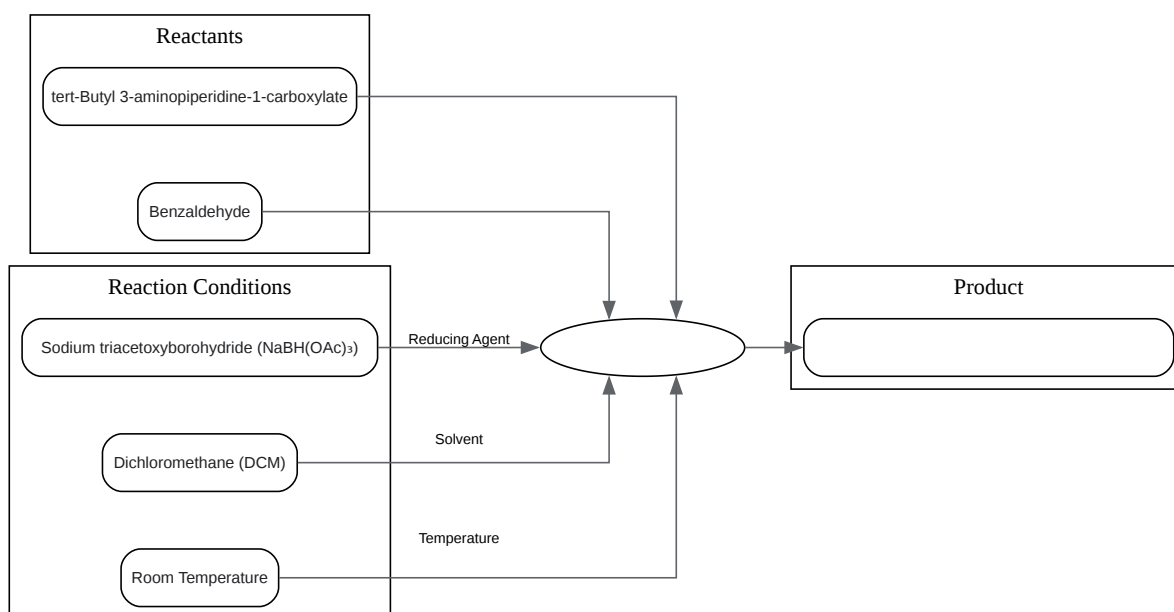
Property	Value	Source/Comment
Molecular Formula	C ₁₇ H ₂₆ N ₂ O ₂	[2]
Molecular Weight	290.40 g/mol	[2]
CAS Number	181343-98-8	[3]
Physical State	Off-white solid	Based on the melting point of its constitutional isomer.[1]
Melting Point	78–80°C	Based on the experimentally determined value for (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.[1]
Boiling Point	Not available	---
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.	Inferred from its nonpolar Boc and benzyl groups and the reported use of these solvents in the synthesis of related compounds.[1][4]
pKa	Not available	---

Synthesis of Tert-butyl 3-(benzylamino)piperidine-1-carboxylate

The synthesis of **tert-butyl 3-(benzylamino)piperidine-1-carboxylate** can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is based on a well-established route for the synthesis of its constitutional isomer, (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate, and is expected to yield the target compound with high fidelity.[1]

Synthetic Pathway Overview

The overall synthetic strategy involves the reductive amination of a suitable N-Boc protected aminopiperidine precursor with benzaldehyde.



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Caption: Proposed synthetic pathway for **Tert-butyl 3-(benzylamino)piperidine-1-carboxylate**.

Experimental Protocol

Step 1: Reductive Amination

- To a solution of tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M) is added benzaldehyde (1.1 eq).
- The reaction mixture is stirred at room temperature for 1 hour.
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq) is then added portion-wise over 15 minutes.
- The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).
- Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **tert-butyl 3-(benzylamino)piperidine-1-carboxylate**.

Justification of Experimental Choices:

- Reductive Amination: This is a highly efficient and mild method for the formation of C-N bonds. The in situ formation of the imine followed by its immediate reduction by a mild hydride source like $\text{NaBH}(\text{OAc})_3$ minimizes side reactions.
- Sodium triacetoxyborohydride: This reducing agent is selective for the reduction of imines and aldehydes, and it is compatible with a wide range of functional groups. Its mild nature prevents the over-reduction of the starting materials.
- Dichloromethane: DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants.

Analytical and Spectral Data

The structural confirmation of **tert-butyl 3-(benzylamino)piperidine-1-carboxylate** would be achieved through a combination of spectroscopic techniques. The expected data, based on the analysis of its constitutional isomer, is presented below.^[1]

¹H NMR (Proton Nuclear Magnetic Resonance):

- Expected Chemical Shifts (δ) in CDCl₃:
 - 7.20-7.35 ppm (m, 5H): Aromatic protons of the benzyl group.
 - 3.80-4.00 ppm (m, 2H): Protons of the benzylic CH₂ group.
 - 3.00-3.80 ppm (m, 3H): Protons on the piperidine ring adjacent to the nitrogen atoms.
 - 2.60-2.80 ppm (m, 1H): Proton on the carbon bearing the benzylamino group (CH-N).
 - 1.40-2.00 ppm (m, 4H): Methylene protons of the piperidine ring.
 - 1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Expected Chemical Shifts (δ) in CDCl₃:
 - 154-156 ppm: Carbonyl carbon of the Boc group.
 - 138-140 ppm: Quaternary aromatic carbon of the benzyl group.
 - 128-129 ppm: Aromatic CH carbons of the benzyl group.
 - 127-128 ppm: Aromatic CH carbons of the benzyl group.
 - 79-81 ppm: Quaternary carbon of the tert-butyl group.
 - ~58 ppm: Piperidine ring carbon bearing the benzylamino group.
 - ~51 ppm: Benzylic CH₂ carbon.
 - ~45-50 ppm: Piperidine ring carbons adjacent to the Boc-protected nitrogen.

- ~30-35 ppm: Other piperidine ring carbons.
- 28.4 ppm: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS):

- Expected m/z: For $C_{17}H_{26}N_2O_2$, the expected exact mass would be around 290.1994. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Common fragmentation patterns would involve the loss of the tert-butyl group or the benzyl group.

Applications in Drug Discovery and Development

The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.^[1] **Tert-butyl 3-(benzylamino)piperidine-1-carboxylate** serves as a valuable intermediate for the synthesis of a variety of pharmaceutical agents.

- **Scaffold for Bioactive Molecules:** The piperidine ring can be further functionalized at various positions after the removal of the Boc protecting group. The benzylamino group can also be modified or debenzylated to reveal a primary amine for further elaboration.
- **Synthesis of Enzyme Inhibitors:** Derivatives of 3-aminopiperidine are known to be key components of inhibitors for various enzymes. For instance, related structures are used in the development of γ -secretase modulators for the potential treatment of Alzheimer's disease.^[5]
- **Development of Novel Therapeutics:** The versatility of this building block allows for its incorporation into diverse molecular frameworks, enabling the exploration of new chemical space in the quest for novel therapeutics for a range of diseases.

Conclusion

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and the presence of orthogonal protecting groups allow for its versatile use in the synthesis of complex nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical properties, a robust synthetic protocol, and its

applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

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